molecular formula C16H18N2O2 B13926348 Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate

Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13926348
M. Wt: 270.33 g/mol
InChI Key: ZAGQLJCLLMBJEN-GOOCMWNKSA-N
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Description

Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is a central core in many biologically active molecules, making it a significant target for synthetic and medicinal chemistry .

Chemical Reactions Analysis

Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of its targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other tropane alkaloids, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other tropane alkaloids .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

benzyl (1R,5S)-3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C16H18N2O2/c17-10-13-8-14-6-7-15(9-13)18(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-9,11H2/t13?,14-,15+

InChI Key

ZAGQLJCLLMBJEN-GOOCMWNKSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)C#N

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C#N

Origin of Product

United States

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